2BAct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2BAct 是一种高度选择性的口服活性真核生物起始因子 2B (eIF2B) 激活剂。它在预防由慢性整合应激反应 (ISR) 引起的脑神经缺陷方面显示出巨大潜力。 该化合物特别以其穿透中枢神经系统的能力以及与其他 eIF2B 激活剂相比其改进的溶解度和药代动力学而闻名 .
科学研究应用
2BAct 具有广泛的科学研究应用,包括:
化学: 用作研究 eIF2B 激活机制及其在蛋白质合成中的作用的工具。
生物学: 用于研究细胞应激反应和蛋白质合成的调节。
医学: 作为治疗诸如消失性白质病 (VWM) 等神经系统疾病的潜在治疗剂进行研究。
作用机制
2BAct 通过激活 eIF2B 发挥作用,eIF2B 是 GTP 酶 eIF2 的鸟嘌呤核苷酸交换因子。这种激活增强了 eIF2B 的活性,进而促进蛋白质合成的起始。 该化合物刺激体内突变的 eIF2B 复合物的剩余活性,从而消除适应不良的应激反应并使受影响细胞的转录组和蛋白质组正常化 .
准备方法
2BAct 是通过一系列化学反应合成的,这些反应涉及双环[1.1.1]戊烷核的形成。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学结构。 然后对该化合物进行纯化,以达到高纯度水平,通常高于 99% . 工业生产方法包括扩大合成路线和优化反应条件,以确保一致的质量和产量 .
化学反应分析
2BAct 经历了几种类型的化学反应,包括:
氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 此反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。 这些反应产生的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
2BAct 与其他 eIF2B 激活剂(如 ISRIB(整合应激反应抑制剂))进行比较。虽然两种化合物都激活 eIF2B,但 this compound 显示出改善的溶解度和药代动力学,使其更适合长期治疗研究。 此外,this compound 比 ISRIB 更有效地穿透中枢神经系统 .
类似化合物
- ISRIB(整合应激反应抑制剂)
- 胍那苯
- Sephin1
属性
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?
A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.
Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?
A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.
Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?
A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].
Q4: How does this compound impact the expression of ISR-related genes and proteins?
A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.
Q5: Has this compound shown efficacy in any in vivo models of neurological disease?
A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。